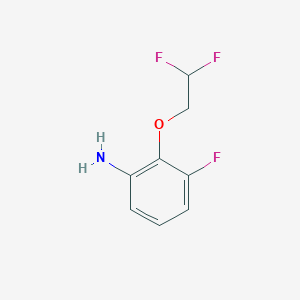

2-(2,2-Difluoroethoxy)-3-fluoroaniline

Descripción

2-(2,2-Difluoroethoxy)-3-fluoroaniline is a fluorinated aromatic amine with the molecular formula C₈H₈F₃NO and a molecular weight of 191.152 g/mol . Its structure features a fluorine atom at the 3-position of the benzene ring and a 2,2-difluoroethoxy group (-OCH₂CF₂H) at the 2-position. This compound is part of a broader class of substituted anilines, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms and the difluoroethoxy group enhances its metabolic stability and lipophilicity, making it valuable for drug discovery .

Propiedades

IUPAC Name |

2-(2,2-difluoroethoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCJTQGHKGPEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-3-fluoroaniline typically involves the reaction of 2,2-difluoroethanol with 3-fluoroaniline under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 2,2-difluoroethanol, followed by nucleophilic substitution with 3-fluoroaniline. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-(2,2-Difluoroethoxy)-3-fluoroaniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-quality compounds suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,2-Difluoroethoxy)-3-fluoroaniline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Various nucleophiles such as halides, thiols, and amines in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophile employed .

Aplicaciones Científicas De Investigación

2-(2,2-Difluoroethoxy)-3-fluoroaniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(2,2-Difluoroethoxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound’s difluoroethoxy and fluoroaniline groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

Key Observations :

- Chlorine vs. Fluorine Substitution : Replacing the 3-fluoro group with chlorine (as in 3-chloro-2-(2,2-difluoroethoxy)aniline) increases molecular weight by ~16 g/mol and slightly elevates collision cross-section (137.2 Ų vs. unreported for the fluoro analog), suggesting greater steric bulk .

- Positional Isomerism: The 5-fluoro isomer (2-(2,2-difluoroethoxy)-5-fluoroaniline) shares the same formula and weight as the target compound but differs in fluorine placement.

- Oxygen Substituent Variation : The difluoromethoxy analog (2-(difluoromethoxy)-3-fluoroaniline) has a smaller substituent (-OCHF₂ vs. -OCH₂CF₂H), reducing molecular weight by ~14 g/mol. This may enhance solubility but reduce steric shielding .

Spectroscopic and Structural Insights

- Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal that substituent position significantly impacts hydrogen bonding, dipole moments, and crystallographic packing .

Actividad Biológica

2-(2,2-Difluoroethoxy)-3-fluoroaniline is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural properties, including the difluoroethoxy and fluoroaniline moieties, suggest possible interactions with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H9ClF3NO

- Molecular Weight : 227.61 g/mol

- IUPAC Name : 2-(2,2-Difluoroethoxy)-3-fluoroaniline

The biological activity of 2-(2,2-difluoroethoxy)-3-fluoroaniline primarily revolves around its ability to interact with specific cellular pathways. Preliminary studies indicate that it may influence:

- Cell Proliferation : The compound has been shown to affect signaling pathways involved in cell growth and division.

- Apoptosis : It may induce programmed cell death in certain cancer cell lines, suggesting potential anticancer properties.

- Inflammatory Pathways : The compound has been implicated in modulating inflammatory responses by interacting with cyclooxygenase (COX) enzymes.

Anticancer Properties

Research indicates that 2-(2,2-difluoroethoxy)-3-fluoroaniline exhibits promising anticancer activity. For instance, it has been tested against various cancer cell lines, showing significant inhibition of cell proliferation. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | <10 |

| A549 (Lung Cancer) | <5 |

| DU145 (Prostate Cancer) | <7 |

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory activity. In vitro assays have shown that it inhibits COX-1 and COX-2 enzyme activities, which are critical in the inflammatory process. The following table presents the IC50 values for COX inhibition:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 2-(2,2-Difluoroethoxy)-3-fluoroaniline | 12 | 8 |

| Celecoxib | 0.04 | 0.04 |

The data indicates that while not as potent as established anti-inflammatory drugs like celecoxib, it still possesses notable inhibitory effects on these enzymes.

Case Studies

Several studies have explored the biological activity of related fluorinated compounds, providing insights into structure-activity relationships (SAR) that can be applied to 2-(2,2-difluoroethoxy)-3-fluoroaniline:

- Topoisomerase II Inhibition : A study investigated hybrid compounds similar to 2-(2,2-difluoroethoxy)-3-fluoroaniline and found that modifications to the fluorinated groups significantly enhanced their inhibitory activity against topoisomerase II, a key target in cancer therapy .

- Enzyme Kinetics : Research on related difluorinated compounds indicated their potential in studying enzyme kinetics and protein-ligand interactions. This suggests that 2-(2,2-difluoroethoxy)-3-fluoroaniline could also be valuable in biochemical assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.